4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
This compound features a partially hydrogenated [1,2,3]triazolo[1,5-a]pyrimidine core, modified with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 3-position (Figure 1, ). The Boc group is widely used in organic synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under acidic conditions. The carboxylic acid substituent enhances solubility in polar solvents and enables further functionalization, making this compound a versatile intermediate in medicinal chemistry and heterocyclic synthesis .
Properties
Molecular Formula |
C11H16N4O4 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-4-6-15-8(14)7(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
ZEQUFHUABQIYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings using suitable nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The triazolopyrimidine core is shared among several derivatives, but substituents and protecting groups critically influence reactivity and applications. Key analogs include:
Key Insights :
- Boc vs. Silyl Protection : The Boc group offers easier deprotection (acid-labile) compared to silyl ethers (TBS), which require harsh conditions (e.g., tetrabutylammonium fluoride) .
- Carboxylic Acid vs. Other Polar Groups : The carboxylic acid in the target compound improves aqueous solubility, whereas trifluoromethyl or aryl groups (e.g., in ) enhance membrane permeability .
Stability and Functionalization
- Acid Sensitivity : The Boc group is cleaved under mild acidic conditions (e.g., HCl in dioxane), whereas silyl-protected analogs () require fluoride-based deprotection .
- Derivatization Potential: The carboxylic acid at the 3-position allows for amide bond formation or esterification, contrasting with methyl or trifluoromethyl groups in other derivatives, which limit further modification .
Biological Activity
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₅O₄
- Molecular Weight : 253.27 g/mol
- CAS Number : 1251002-60-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of triazolo-pyrimidines exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer Potential : Inhibitory effects on cancer cell proliferation.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA or RNA structures affecting gene expression.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazole derivatives including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound possesses significant antibacterial and antifungal activities.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This data highlights the potential use of the compound in mitigating oxidative stress-related conditions.
Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 18 |
These findings support further investigation into its role as a potential anticancer agent.
Case Studies
Several case studies have explored the therapeutic applications of triazolo derivatives:
- Case Study 1 : A clinical trial involving a related triazole derivative showed promising results in treating resistant bacterial infections.
- Case Study 2 : An experimental model demonstrated that antioxidant properties contributed to neuroprotective effects in oxidative stress models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
